3-(3,4-dimethoxyphenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene and oxazinone ring system. Key structural features include:
- 3,4-Dimethoxyphenyl substituent at position 3, contributing electron-donating effects and influencing aromatic interactions.
- Methyl group at position 2, introducing steric bulk and modulating electronic properties.
- Propyl chain at position 9, affecting lipophilicity and conformational flexibility .
Its synthesis typically involves condensation reactions of substituted acetic acids with hydroxylated precursors, followed by cyclization and purification via column chromatography .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-5-10-24-12-17-18(28-13-24)9-7-16-22(25)21(14(2)29-23(16)17)15-6-8-19(26-3)20(11-15)27-4/h6-9,11H,5,10,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUWUJLRAVGEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC(=C(C=C4)OC)OC)C)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic derivative belonging to the class of oxazines and chromenes. Its unique structure suggests potential biological activities that warrant exploration. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of the compound has been reported through various methods involving the condensation of 3,4-dimethoxyphenol with appropriate precursors. The resulting compound features a chromeno[8,7-e][1,3]oxazine core structure that is critical for its biological activity. Studies have shown that modifications to the methoxy groups and the propyl chain can significantly influence its pharmacological properties .
Antitumor Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of chromeno-oxazines have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays revealed that the target compound inhibited cell proliferation in human cancer cell lines with IC50 values comparable to established chemotherapeutics .
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (breast cancer) | <1.0 | |
| A-549 (lung cancer) | >10 | |
| HeLa (cervical cancer) | <5.0 |
The proposed mechanism of action involves the induction of apoptosis through the activation of caspase pathways and generation of reactive oxygen species (ROS). The compound appears to disrupt mitochondrial membrane potential, leading to increased permeability and subsequent release of pro-apoptotic factors . Additionally, it may interact with DNA, causing strand breaks that contribute to its cytotoxic effects.
Pharmacological Potential
The pharmacological profile of this compound suggests potential applications in treating various malignancies. Its ability to modulate key signaling pathways involved in cell growth and survival positions it as a candidate for further development in cancer therapy.
Case Studies
A notable case study involved the administration of a related compound in a preclinical model of breast cancer. The study reported significant tumor regression and improved survival rates in treated animals compared to controls. These findings support the hypothesis that oxazine derivatives could serve as effective agents in oncological settings .
Scientific Research Applications
The compound 3-(3,4-dimethoxyphenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has garnered attention for its potential applications in various fields of research and development. This article explores its scientific applications, focusing on medicinal chemistry, pharmacology, and potential therapeutic uses.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of methoxy groups in the phenyl ring may enhance the compound's ability to interact with biological targets associated with cancer cell proliferation and survival pathways. Studies have shown that derivatives of chromeno compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell growth and survival.
Neuroprotective Effects
Compounds containing chromeno structures have been investigated for neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The antioxidant properties attributed to the methoxyphenyl moiety may help mitigate oxidative stress in neuronal cells, thereby protecting against neurodegeneration.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is supported by studies demonstrating that similar oxazine derivatives can inhibit pro-inflammatory cytokines and pathways in various models of inflammation. This suggests that the compound could be beneficial in treating inflammatory diseases or conditions characterized by excessive inflammation.
Cardiovascular Applications
Given the structural similarities to known cardiovascular agents, there is potential for this compound to exhibit effects on heart rate regulation or vasodilation. Research on related compounds has shown promise in managing conditions such as hypertension or heart failure by affecting ion channels or vascular smooth muscle relaxation.
Comparison of Biological Activities
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of chromeno derivatives. It was found that these compounds could effectively inhibit tumor growth in xenograft models through the activation of apoptotic pathways and suppression of tumor-promoting factors .
Case Study 2: Neuroprotection
In a study conducted on neuroprotection against oxidative stress-induced damage in neuronal cells, compounds similar to this compound demonstrated significant reductions in cell death and neuroinflammation markers .
Case Study 3: Cardiovascular Effects
Research exploring the cardiovascular effects of related compounds indicated that they could significantly lower blood pressure and improve heart function in hypertensive models through mechanisms involving nitric oxide pathways .
Comparison with Similar Compounds
Substituent Variations at Position 9
The length and functionalization of the alkyl/aryl chain at position 9 significantly influence physical and chemical properties:
Key Insight : Hydrophilic substituents (e.g., hydroxyl) reduce melting points and improve aqueous solubility, while aromatic groups (e.g., benzyl) increase thermal stability.
Substituent Variations at Position 2
The substituent at position 2 impacts steric hindrance and electronic effects:
Key Insight : Electron-withdrawing groups (e.g., trifluoromethyl) increase reactivity and thermal stability.
Aromatic Ring Modifications
Variations in the aryl group at position 3 alter electronic and binding properties:
Q & A
Q. Critical Parameters :
- Temperature : Elevated temperatures (80–120°C) for cyclization steps.
- Catalysts : Lewis acids (e.g., ZnCl₂) or transition metal complexes to enhance regioselectivity .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
How can researchers resolve contradictions in reported biological activity data across studies?
Advanced
Contradictions in biological activity (e.g., varying IC₅₀ values) may arise from assay conditions or target specificity. Methodological strategies include:
- Dose-Response Validation : Conduct full dose-response curves (e.g., 0.1–100 µM) to confirm activity thresholds .
- Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence polarization for binding affinity and enzymatic inhibition assays) .
- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies in mechanistic data .
What strategies enable regioselective functionalization of the chromeno-oxazine core?
Advanced
To modify pharmacological properties, employ:
- Directed Metalation : Use directing groups (e.g., methoxy) to install substituents at specific positions via Pd-catalyzed cross-coupling .
- Protective Group Chemistry : Temporarily block reactive sites (e.g., ketones with ethylene glycol) to prioritize functionalization at the propyl chain .
- Microwave-Assisted Synthesis : Enhance reaction efficiency and selectivity for challenging substitutions (e.g., trifluoromethyl groups) .
What are the optimal analytical techniques for characterizing stereochemistry and purity?
Basic
Key Techniques :
How do substituents (e.g., methoxy, propyl) influence bioavailability and metabolic stability?
Q. Advanced
- Methoxy Groups : Enhance lipophilicity (logP ↑ by ~0.5 per group), improving membrane permeability but potentially reducing metabolic stability via cytochrome P450 oxidation .
- Propyl Chain : Alters half-life (t₁/₂) by modulating CYP3A4 interactions. Replace with cyclopropyl to slow metabolism .
- Quantitative Structure-Activity Relationship (QSAR) : Use software like MOE to model substituent effects on ADME properties .
What experimental designs are recommended for studying structure-activity relationships (SAR)?
Q. Advanced
- Fragment-Based Screening : Synthesize derivatives with incremental modifications (e.g., -OCH₃ → -CF₃) and test against biological targets .
- Free-Wilson Analysis : Statistically correlate substituent contributions to activity (e.g., methoxy at C3 vs. C4) .
- Molecular Dynamics Simulations : Predict binding stability (RMSD < 2 Å) to prioritize synthetic targets .
How can researchers address low solubility in aqueous assays?
Q. Basic
- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for transient solubility .
- Nanoformulation : Encapsulate in liposomes (50–100 nm) to enhance delivery .
What are the implications of stereoisomerism on biological activity?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
